Cilengitide TFA

Catalog No.
S548434
CAS No.
M.F
C29H41F3N8O9
M. Wt
702.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilengitide TFA

Product Name

Cilengitide TFA

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C29H41F3N8O9

Molecular Weight

702.7 g/mol

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1

InChI Key

WHJCSACXAPYNTG-LOPTWHKWSA-N

SMILES

Array

solubility

Soluble in water

Synonyms

EMD-85189; EMD 85189; EMD85189; EMD-121974; EMD121974; EMD 121974; NSC-707544; D03497; Cilengitide TFA salt; Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)

The exact mass of the compound Cilengitide trifluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cilengitide trifluoroacetate (TFA) is a highly potent, cyclic pentapeptide (cyclo(RGDf(NMe)V)) that serves as the industry-standard benchmark for selective integrin αvβ3 and αvβ5 inhibition. Unlike generic linear RGD sequences, this N-methylated and D-amino acid-containing cyclic structure locks the Arg-Gly-Asp motif into an optimal β-turn conformation, maximizing receptor affinity. Procured primarily as a TFA salt to ensure reliable solubility and handling, Cilengitide TFA is utilized extensively in high-throughput screening, angiogenesis modeling, and the functionalization of advanced biomaterials where precise, sub-nanomolar integrin targeting is required .

Buyers attempting to substitute Cilengitide TFA with standard linear RGD peptides (e.g., GRGDSP) frequently encounter catastrophic assay failure due to rapid proteolytic degradation and drastically lower binding affinities, often requiring 100- to 1000-fold higher molar concentrations to achieve equivalent integrin blockade [1]. Furthermore, procuring the free base form of cyclic RGDs introduces significant processability challenges; the inherent hydrophobicity of the cyclic peptide backbone can lead to unpredictable precipitation in aqueous buffers. The TFA salt form specifically mitigates this, providing standardized, highly reproducible dissolution profiles in both DMSO and aqueous media, which is critical for maintaining accurate dosing in automated liquid handling systems and complex in vivo formulations.

Target Affinity and Sub-Nanomolar Potency

Cilengitide TFA demonstrates exceptional binding affinity for integrin αvβ3, with IC50 values typically measured between 0.61 nM and 4.1 nM, depending on the specific cell-free assay conditions. In direct contrast, linear RGD peptides generally exhibit IC50 values in the micromolar range, representing a binding affinity that is orders of magnitude lower . This rigid cyclic pre-organization ensures that the RGD motif perfectly matches the integrin binding pocket.

Evidence DimensionIntegrin αvβ3 Inhibition (IC50)
Target Compound Data0.61 nM - 4.1 nM
Comparator Or BaselineLinear RGD peptides (>1 μM)
Quantified Difference100- to 1000-fold higher affinity
ConditionsCompetitive binding assays / Cell-free integrin interaction models

Procurement of this highly potent compound drastically reduces the required mass per assay, minimizing off-target effects and conserving material budgets in large-scale studies.

Stock Processability and Solvent Compatibility

The trifluoroacetate salt form of Cilengitide is specifically engineered for optimal laboratory handling, achieving a maximum solubility of up to 100 mg/mL (approx. 142 mM) in anhydrous DMSO and 15.6 to 20 mg/mL in water. Un-salted or free base cyclic peptides frequently suffer from poor solubility, complicating the preparation of highly concentrated stock solutions. The TFA salt ensures rapid, complete dissolution without the need for excessive heating or sonication that could degrade the peptide.

Evidence DimensionMaximum Solubility in DMSO
Target Compound Data100 mg/mL (142.3 mM)
Comparator Or BaselineFree base cyclic RGDs (typically <10 mg/mL, prone to aggregation)
Quantified Difference>10-fold increase in reliable stock concentration
ConditionsStandard room temperature dissolution in anhydrous DMSO

High and predictable solubility prevents premature precipitation in automated liquid handling lines, ensuring reproducible dosing across high-throughput screening plates.

Proteolytic Stability and Structural Integrity

Linear RGD sequences are highly susceptible to rapid enzymatic cleavage in serum-containing media, severely limiting their functional half-life. Cilengitide TFA incorporates a D-phenylalanine residue and an N-methylated valine (NMe-Val) within a rigid cyclic backbone, which sterically hinders protease access[1]. This structural modification extends the compound's stability, allowing it to maintain an effective systemic elimination half-life of approximately 2.1 hours in vivo, whereas linear counterparts degrade rapidly.

Evidence DimensionProteolytic Degradation / Functional Half-life
Target Compound DataHigh protease resistance (in vivo half-life ~2.1 hours)
Comparator Or BaselineLinear RGD peptides (rapid degradation, half-life often <15 minutes)
Quantified DifferenceExtended functional stability enabling sustained integrin blockade
ConditionsSerum-containing biological matrices and in vivo pharmacokinetic models

Enhanced stability eliminates the need for continuous re-dosing in prolonged cell culture assays or animal models, reducing overall procurement volumes and labor costs.

High-Throughput Integrin Antagonist Screening

Cilengitide TFA is the ideal positive control and benchmark inhibitor for screening novel anti-angiogenic or oncology compounds. Its standardized TFA salt form allows for the reliable preparation of 100 mg/mL DMSO stock solutions, seamlessly integrating into automated liquid handling workflows without the risk of line-clogging precipitation.

Biomaterial Surface Functionalization and Tissue Engineering

When developing advanced hydrogels or coated medical devices, the rigid β-turn conformation of Cilengitide provides a highly consistent integrin αvβ3 presentation compared to linear RGDs. Its sub-nanomolar affinity ensures robust cell adhesion and mechanotransduction signaling even at low surface functionalization densities [1].

In Vivo Angiogenesis and Glioblastoma Modeling

For researchers conducting complex in vivo studies, the enhanced proteolytic stability conferred by the cyclic, N-methylated structure of Cilengitide TFA is critical. It maintains therapeutic exposure levels (half-life ~2.1 hours) far longer than generic linear peptides, ensuring reliable suppression of tumor vasculature in xenograft models [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

702.29485940 Da

Monoisotopic Mass

702.29485940 Da

Heavy Atom Count

49

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang L, Gülses A, Purcz N, Weimer J, Wiltfang J, Açil Y. A comparative assessment of the effects of integrin inhibitor cilengitide on primary culture of head and neck squamous cell carcinoma (HNSCC) and HNSCC cell lines. Clin Transl Oncol. 2019 Jan 10. doi: 10.1007/s12094-018-02025-3. [Epub ahead of print] PubMed PMID: 30632010.
2: Stojanović N, Dekanić A, Paradžik M, Majhen D, Ferenčak K, Ruščić J, Bardak I, Supina C, Tomicic MT, Christmann M, Osmak M, Ambriović-Ristov A. Differential Effects of Integrin αv Knockdown and Cilengitide on Sensitization of Triple-Negative Breast Cancer and Melanoma Cells to Microtubule Poisons. Mol Pharmacol. 2018 Dec;94(6):1334-1351. doi: 10.1124/mol.118.113027. Epub 2018 Sep 27. PubMed PMID: 30262596.
3: Xu HL, Yang JJ, ZhuGe DL, Lin MT, Zhu QY, Jin BH, Tong MQ, Shen BX, Xiao J, Zhao YZ. Glioma-Targeted Delivery of a Theranostic Liposome Integrated with Quantum Dots, Superparamagnetic Iron Oxide, and Cilengitide for Dual-Imaging Guiding Cancer Surgery. Adv Healthc Mater. 2018 May;7(9):e1701130. doi: 10.1002/adhm.201701130. Epub 2018 Jan 19. PubMed PMID: 29350498.
4: Massabeau C, Khalifa J, Filleron T, Modesto A, Bigay-Gamé L, Plat G, Dierickx L, Aziza R, Rouquette I, Gomez-Roca C, Mounier M, Delord JP, Toulas C, Olivier P, Chatelut E, Mazières J, Cohen-Jonathan Moyal E. Continuous Infusion of Cilengitide Plus Chemoradiotherapy for Patients With Stage III Non-Small-cell Lung Cancer: A Phase I Study. Clin Lung Cancer. 2018 May;19(3):e277-e285. doi: 10.1016/j.cllc.2017.11.002. Epub 2017 Nov 21. PubMed PMID: 29221762.
5: Garciarena CD, McHale TM, Martin-Loeches I, Kerrigan SW. Pre-emptive and therapeutic value of blocking bacterial attachment to the endothelial alphaVbeta3 integrin with cilengitide in sepsis. Crit Care. 2017 Sep 26;21(1):246. doi: 10.1186/s13054-017-1838-3. PubMed PMID: 28946901; PubMed Central PMCID: PMC5613315.
6: Cedra S, Wiegand S, Kolb M, Dietz A, Wichmann G. Reduced Cytokine Release in Ex Vivo Response to Cilengitide and Cetuximab Is a Marker for Improved Survival of Head and Neck Cancer Patients. Cancers (Basel). 2017 Sep 5;9(9). pii: E117. doi: 10.3390/cancers9090117. PubMed PMID: 28872582; PubMed Central PMCID: PMC5615332.
7: Jiao Z, Li Y, Pang H, Zheng Y, Zhao Y. Pep-1 peptide-functionalized liposome to enhance the anticancer efficacy of cilengitide in glioma treatment. Colloids Surf B Biointerfaces. 2017 Oct 1;158:68-75. doi: 10.1016/j.colsurfb.2017.03.058. Epub 2017 Apr 13. PubMed PMID: 28672205.
8: Nalkiran HS, McDonald KL. Is neuroglial antigen 2 a potential contributor to cilengitide response in glioblastoma? J Cancer Res Ther. 2017 Apr-Jun;13(2):329-336. doi: 10.4103/0973-1482.188438. PubMed PMID: 28643756.
9: Haddad T, Qin R, Lupu R, Satele D, Eadens M, Goetz MP, Erlichman C, Molina J. A phase I study of cilengitide and paclitaxel in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2017 Jun;79(6):1221-1227. doi: 10.1007/s00280-017-3322-9. Epub 2017 May 5. PubMed PMID: 28477227.
10: Wichmann G, Cedra S, Schlegel D, Kolb M, Wiegand S, Boehm A, Hofer M, Dietz A. Cilengitide and Cetuximab Reduce Cytokine Production and Colony Formation of Head and Neck Squamous Cell Carcinoma Cells Ex Vivo. Anticancer Res. 2017 Feb;37(2):521-527. PubMed PMID: 28179297.
11: Kurozumi K, Ishida J, Ichikawa T, Date I. [Cilengitide]. Nihon Rinsho. 2016 Sep;74 Suppl 7:672-676. Japanese. PubMed PMID: 30634832.
12: Dolgos H, Freisleben A, Wimmer E, Scheible H, Krätzer F, Yamagata T, Gallemann D, Fluck M. In vitro and in vivo drug disposition of cilengitide in animals and human. Pharmacol Res Perspect. 2016 Mar 17;4(2):e00217. doi: 10.1002/prp2.217. eCollection 2016 Apr. PubMed PMID: 27069630; PubMed Central PMCID: PMC4804314.
13: Khasraw M, Lee A, McCowatt S, Kerestes Z, Buyse ME, Back M, Kichenadasse G, Ackland S, Wheeler H. Cilengitide with metronomic temozolomide, procarbazine, and standard radiotherapy in patients with glioblastoma and unmethylated MGMT gene promoter in ExCentric, an open-label phase II trial. J Neurooncol. 2016 May;128(1):163-171. doi: 10.1007/s11060-016-2094-0. Epub 2016 Mar 2. PubMed PMID: 26935578.
14: Weller M, Nabors LB, Gorlia T, Leske H, Rushing E, Bady P, Hicking C, Perry J, Hong YK, Roth P, Wick W, Goodman SL, Hegi ME, Picard M, Moch H, Straub J, Stupp R. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome. Oncotarget. 2016 Mar 22;7(12):15018-32. doi: 10.18632/oncotarget.7588. PubMed PMID: 26918452; PubMed Central PMCID: PMC4924768.
15: Lu LQ, Fang T, Zhou D, Tong XX, Wu J, Yi L. [Efficiency of integrin αvβ3 inhibitor Cilengitide in acute cerebral ischemia in rats]. Zhonghua Yi Xue Za Zhi. 2016 Feb 23;96(7):559-64. doi: 10.3760/cma.j.issn.0376-2491.2016.07.015. Chinese. PubMed PMID: 26902199.
16: Zhao YZ, Lin Q, Wong HL, Shen XT, Yang W, Xu HL, Mao KL, Tian FR, Yang JJ, Xu J, Xiao J, Lu CT. Glioma-targeted therapy using Cilengitide nanoparticles combined with UTMD enhanced delivery. J Control Release. 2016 Feb 28;224:112-125. doi: 10.1016/j.jconrel.2016.01.015. Epub 2016 Jan 11. PubMed PMID: 26792571.
17: Tucci M, Stucci S, Felici C, Cafforio P, Resta L, Rossi R, Silvestris F. Cilengitide restrains the osteoclast-like bone resorbing activity of myeloma plasma cells. Br J Haematol. 2016 Apr;173(1):59-69. doi: 10.1111/bjh.13922. Epub 2016 Jan 5. PubMed PMID: 26728969.
18: Chillà A, Bianconi D, Geetha N, Dorda A, Poettler M, Unseld M, Sykoutri D, Redlich K, Zielinski CC, Prager GW. Effects of cilengitide in osteoclast maturation and behavior. Exp Cell Res. 2015 Sep 10;337(1):68-75. doi: 10.1016/j.yexcr.2015.07.018. Epub 2015 Jul 21. PubMed PMID: 26209605.
19: O'Donnell PH, Karovic S, Karrison TG, Janisch L, Levine MR, Harris PJ, Polite BN, Cohen EE, Fleming GF, Ratain MJ, Maitland ML. Serum C-Telopeptide Collagen Crosslinks and Plasma Soluble VEGFR2 as Pharmacodynamic Biomarkers in a Trial of Sequentially Administered Sunitinib and Cilengitide. Clin Cancer Res. 2015 Nov 15;21(22):5092-9. doi: 10.1158/1078-0432.CCR-15-0427. Epub 2015 Jul 21. PubMed PMID: 26199386; PubMed Central PMCID: PMC4677671.
20: Lam S, Li G, Zada G, Pelargos P, Choy W, Yang I, Smith ZA. Neurosurgery Concepts: Key perspectives on quality of life in children with spina bifida, cilengitide for the treatment of newly diagnosed glioblastoma, surgery and stereotactic radiosurgery in the management of intracranial metastasis, Gamma Knife radiosurgery in patients with Neurofibromatosis Type 2, patient misconceptions on the diagnosis and treatment of lumbar spondylosis. Surg Neurol Int. 2015 Jun 18;6:110. doi: 10.4103/2152-7806.159075. eCollection 2015. PubMed PMID: 26167362; PubMed Central PMCID: PMC4483781.

Explore Compound Types